REACTION_SMILES
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[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:16][c:17]1[c:18]([C:19](=[O:20])[Cl:21])[cH:22][cH:23][cH:24][cH:25]1.[Cl:26][CH2:27][Cl:28].[NH2:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1)[C:19]([c:18]1[c:17]([Cl:16])[cH:25][cH:24][cH:23][cH:22]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(O)cc1)c1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |